molecular formula C10H10BrNS B1372303 2-(4-Methylphenyl)-1,3-thiazole hydrobromide CAS No. 1170301-39-9

2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Cat. No.: B1372303
CAS No.: 1170301-39-9
M. Wt: 256.16 g/mol
InChI Key: AABKORLIWHRTPP-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3-thiazole hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiazole ring, with a hydrobromide salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzaldehyde with thioamide in the presence of a base to form the thiazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)-1,3-thiazole hydrobromide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-1,3-thiazole hydrobromide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

    2-Phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring.

    2-(4-Chlorophenyl)-1,3-thiazole: Contains a chlorine atom instead of a methyl group.

    2-(4-Methoxyphenyl)-1,3-thiazole: Contains a methoxy group instead of a methyl group.

Uniqueness: 2-(4-Methylphenyl)-1,3-thiazole hydrobromide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility in water, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.BrH/c1-8-2-4-9(5-3-8)10-11-6-7-12-10;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABKORLIWHRTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CS2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170301-39-9
Record name 2-(4-methylphenyl)-1,3-thiazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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